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Compound of Interest

Compound Name: N-dodecyl-pSar25

Cat. No.: B15591769 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing

the concentration of N-dodecyl-pSar25 in lipid nanoparticle (LNP) formulations for mRNA

delivery.

Frequently Asked Questions (FAQs)
Q1: What is N-dodecyl-pSar25 and what is its role in LNP formulations?

N-dodecyl-pSar25 is a polysarcosine (pSar) lipid. In LNP formulations, it serves as an

alternative to polyethylene glycol (PEG)-conjugated lipids.[1][2] Its primary role is to provide a

hydrophilic shell to the LNP, which offers steric stabilization. This stabilization is crucial for

preventing particle aggregation during formulation and storage.[3][4] Additionally, pSar lipids

can help control the particle size and have been investigated for their potential to reduce the

immunogenicity sometimes associated with PEGylated lipids.[1][3]

Q2: Why should I consider using N-dodecyl-pSar25 instead of a PEGylated lipid?

While PEGylated lipids are the standard for stabilizing LNPs, they have been associated with

the generation of anti-PEG antibodies, which can lead to accelerated blood clearance upon

repeated administration and potential hypersensitivity reactions.[1][3] Polysarcosine lipids like

N-dodecyl-pSar25 are being explored as a biocompatible and biodegradable alternative that
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may evade this anti-PEG immune response while maintaining or even enhancing mRNA

delivery efficiency and offering a better safety profile.[1][4]

Q3: What is a typical molar percentage for N-dodecyl-pSar25 in an LNP formulation?

The optimal molar percentage of N-dodecyl-pSar25 is formulation-dependent but is typically in

the range of 1.5 mol% to 1.6 mol%, replacing the PEG-lipid component in established

formulations.[5] For example, in SM-102 based LNPs, a molar ratio of 50:10:38.5:1.5 (ionizable

lipid:DSPC:cholesterol:pSar lipid) has been used successfully.[5] For ALC-0315 based LNPs, a

molar ratio of 46.3:9.4:42.7:1.6 has been reported.[5]

Q4: How does the concentration of N-dodecyl-pSar25 affect LNP properties?

The concentration and structure of the pSar lipid can significantly influence the

physicochemical properties of LNPs, including:

Particle Size and Polydispersity Index (PDI): The molar fraction and the polymer chain length

of the pSar lipid can be varied to control the final particle size.[4][6] In some cases, single-

tailed pSar lipids have been shown to form larger particles compared to their double-tailed

counterparts.[7]

Encapsulation Efficiency: The concentration of the pSar lipid can impact the efficiency of

mRNA encapsulation. While often high (80-90%), some pSar lipid-containing formulations

have shown slightly lower encapsulation efficiencies.[5]

Transfection Efficiency: The amount of pSar lipid can modulate the transfection potency of

the LNP. Interestingly, for some pSar-LNP formulations, luciferase expression has been

observed to increase with a higher pSar lipid content.[6]
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Issue Potential Causes Recommended Solutions

Large Particle Size (>200 nm)

or High PDI (>0.2)

Suboptimal pSar-lipid

concentration: The molar ratio

of N-dodecyl-pSar25 may be

too high or too low. Lipid tail

mismatch: Some single-tailed

pSar lipids have been reported

to form larger particles.[7]

Issues with formulation

process: Inefficient mixing or

suboptimal flow rates in

microfluidic systems.

Optimize Molar Ratio: Screen

a range of N-dodecyl-pSar25

concentrations (e.g., 1-5

mol%) to find the optimal ratio

for your specific lipid

composition. Evaluate Lipid

Structure: If using a single-

tailed pSar lipid like N-dodecyl-

pSar25 results in large

particles, consider testing a

double-tailed pSar lipid (e.g.,

DMG-pSar25) which has been

shown to form smaller

particles.[7] Optimize

Formulation Parameters:

Ensure proper functioning of

the microfluidic mixing device

and optimize the total flow rate

and the flow rate ratio of the

lipid and aqueous phases.[5]

Low mRNA Encapsulation

Efficiency (<80%)

Incorrect N/P ratio: The ratio of

the nitrogen atoms in the

ionizable lipid to the phosphate

groups in the mRNA may not

be optimal. Suboptimal pSar-

lipid concentration: The

concentration of N-dodecyl-

pSar25 might be interfering

with the encapsulation

process.

Adjust N/P Ratio: Optimize the

N/P ratio for your specific

ionizable lipid and mRNA.

Ratios of 5:1 or 6:1 are

common starting points.[3][8]

Titrate pSar-lipid

Concentration: Test different

molar percentages of N-

dodecyl-pSar25 to see if a

lower or higher concentration

improves encapsulation

without compromising particle

stability.

Poor Transfection Efficiency Suboptimal LNP formulation:

The overall lipid composition,

Screen Formulations:

Systematically vary the molar

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/figure/Particle-properties-of-LNPs-formulated-with-pSar-lipids-and-mRNA-delivery-in-cells-a_fig2_379258630
https://www.researchgate.net/figure/Particle-properties-of-LNPs-formulated-with-pSar-lipids-and-mRNA-delivery-in-cells-a_fig2_379258630
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10458461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10410000/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


including the N-dodecyl-

pSar25 concentration, may not

be ideal for cellular uptake and

endosomal escape. pSar chain

length: Longer pSar chains

have been shown to decrease

transfection efficiency.[5]

ratios of all lipid components,

including the ionizable lipid,

helper lipid, cholesterol, and N-

dodecyl-pSar25. Confirm pSar

Chain Length: Ensure the pSar

chain length (e.g., 25 repeat

units) is appropriate. Shorter

pSar chains may lead to better

delivery efficiency.[5]

LNP Aggregation During

Storage

Insufficient steric stabilization:

The concentration of N-

dodecyl-pSar25 may be too

low to provide an adequate

hydrophilic shield. Improper

storage buffer or temperature:

The buffer conditions may not

be optimal for LNP stability.

Increase pSar-lipid

Concentration: Consider

slightly increasing the molar

percentage of N-dodecyl-

pSar25 to enhance steric

shielding. Optimize Storage

Conditions: Store LNPs at 4°C

in a suitable buffer.

Lyophilization with

cryoprotectants can also be

explored for long-term stability.

[9]

Quantitative Data Summary
Table 1: Physicochemical Properties of LNPs with pSar-Lipids vs. PEG-Lipids.
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LNP Type
(Ionizable
Lipid)

Stealth
Lipid (1.5-
1.6 mol%)

Particle
Size (nm)

PDI

Encapsulati
on
Efficiency
(%)

Zeta
Potential
(mV)

ALC-0315 C18-pSar25 >200 ~0.2 80-90 ~ -5

ALC-0315 DMG-pSar25 ~100 ~0.1 80-90 ~ -5

ALC-0315
DOPE-

pSar25
~80 ~0.1 ~70 ~ -5

SM-102 DMG-pSar25 ~100 ~0.1 80-90 ~ +5

SM-102
DOPE-

pSar25
~80 ~0.1 80-90 ~ +5

Data compiled from a study by Kang et al. (2024), which investigated various pSar-lipids as

direct replacements for PEG-lipids in established LNP formulations.[5]

Experimental Protocols
Protocol 1: Formulation of N-dodecyl-pSar25 containing LNPs via Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic

device.

Preparation of Lipid Stock Solution:

Dissolve the ionizable lipid, DSPC, cholesterol, and N-dodecyl-pSar25 in ethanol at the

desired molar ratio (e.g., 50:10:38.5:1.5).[5]

The total lipid concentration in the ethanol phase should be optimized for the specific

microfluidic system.

Preparation of Aqueous mRNA Solution:

Dissolve the mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).[10]

This low pH ensures that the ionizable lipid is positively charged to facilitate complexation
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with the negatively charged mRNA.

Microfluidic Mixing:

Set up the microfluidic mixing device (e.g., NanoAssemblr).

Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into

another.

Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g.,

12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).[5] The rapid mixing in the

microchannels facilitates the self-assembly of the LNPs.

Purification and Buffer Exchange:

Dialyze the resulting LNP solution against a storage buffer (e.g., PBS, pH 7.4) using a

dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.[5][10] This

neutralizes the surface charge of the LNPs.

The LNPs can be concentrated if necessary using an ultrafiltration device (e.g., Amicon

Ultra-15, 100 kDa MWCO).[10]

Protocol 2: Characterization of LNPs

Size and Polydispersity Index (PDI) Measurement:

Dilute the LNP sample in the storage buffer.

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[11]

Zeta Potential Measurement:

Dilute the LNP sample in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4) to minimize

the influence of the storage buffer's ionic strength.[10]

Measure the surface charge using the DLS instrument.

mRNA Encapsulation Efficiency Quantification:
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Use a fluorescent dye that binds to nucleic acids, such as RiboGreen.[1]

Measure the fluorescence of the LNP sample before and after adding a detergent (e.g.,

1% Triton X-100) to lyse the nanoparticles and release the encapsulated mRNA.

The encapsulation efficiency is calculated as: ((Total Fluorescence - Free mRNA

Fluorescence) / Total Fluorescence) * 100.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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